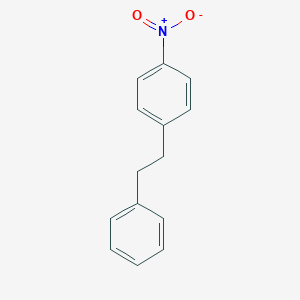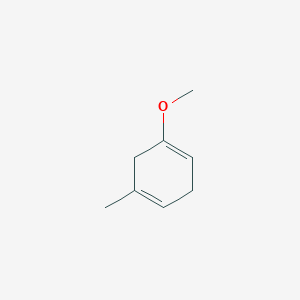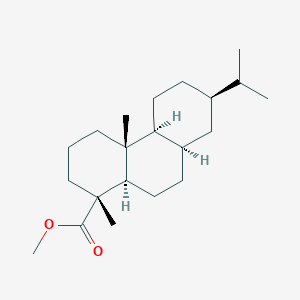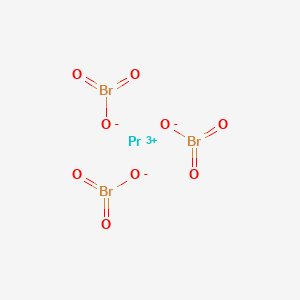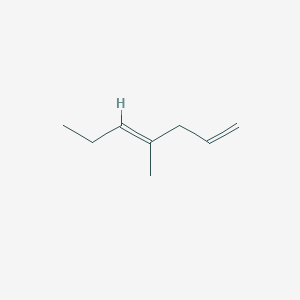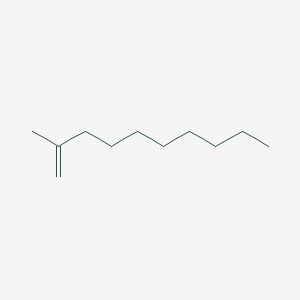
2-Methyl-1-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-decene is a chemical compound with the molecular formula C11H22 . It has an average mass of 154.292 Da and a monoisotopic mass of 154.172150 Da .
Synthesis Analysis
The synthesis of 2-Methyl-1-decene can be achieved through olefin metathesis, a process of alkylidene exchange around carbon–carbon double bonds . This process uses alpha olefins as ethylene surrogates in cross metathesis reactions with methyl oleate and soybean oil fatty acid methyl esters (soy FAME), resulting in considerable increases in catalyst efficiencies .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-decene consists of 11 carbon atoms and 22 hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Methyl-1-decene has a density of 0.8±0.1 g/cm3, a boiling point of 188.3±7.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 40.7±0.8 kJ/mol and a flash point of 57.7±2.4 °C . The index of refraction is 1.426, and it has a molar refractivity of 52.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Application in Olefin Metathesis
Field
Summary of the Application
Olefin metathesis is a key reaction studied in the context of a bio-refinery . It’s a process of alkylidene exchange around carbon–carbon double bonds . 2-Methyl-1-decene could be involved in this process.
Methods of Application
The olefin metathesis process involves the use of alpha olefins as ethylene surrogates in cross metathesis reactions with methyl oleate and soybean oil fatty acid methyl esters (soy FAME) resulting in considerable increases in catalyst efficiencies in the production of chemical products .
Results or Outcomes
The implementation of this process has been hampered by low ethenolysis efficiencies. However, the use of alpha olefins in cross metathesis reactions has resulted in considerable increases in catalyst efficiencies .
Application in Gas Chromatography
Field
Summary of the Application
2-Methyl-1-decene can be analyzed using gas chromatography, a common method used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Methods of Application
The compound is introduced into the gas chromatograph and is carried through a column by a carrier gas (usually helium, argon, or nitrogen). The column is coated with a stationary phase, and as the compound moves through the column, it interacts with this stationary phase and is separated from other compounds .
Results or Outcomes
The retention time of the compound (the time it takes for the compound to pass through the column) can be used to help identify the compound. The amount of compound can also be determined by gas chromatography .
Application in Bio-Aviation Fuel Production
Field
Summary of the Application
2-Methyl-1-decene can be used in the production of bio-aviation fuel. This involves a process that converts plant oil into bio-aviation fuel and valuable chemicals .
Methods of Application
The process involves enzymatic transesterification, olefin cross-metathesis, and hydrotreatment. The fatty acid methyl esters from plant oil are partially hydrotreated to transform poly-unsaturated fatty acids into oleic acid. The olefin cross-metathesis then transforms the oleic acid methyl ester into 1-decene and 1-decenoic acid methyl ester .
Results or Outcomes
This process results in the production of bio-aviation fuel and a high-value α-olefin product with high carbon utilization .
Application in Food Contact Materials
Field
Summary of the Application
2-Methyl-1-decene, as an alpha olefin, can be used in the manufacture of food contact materials .
Methods of Application
The specific methods of application in the food industry would depend on the exact type of food contact material being produced. However, it typically involves the use of 2-Methyl-1-decene in the synthesis of polymers that are used in food packaging materials .
Results or Outcomes
The use of 2-Methyl-1-decene in food contact materials can help improve the properties of these materials, such as their durability and resistance to various environmental factors .
Application in Lubricants
Field
Summary of the Application
2-Methyl-1-decene, as an alpha olefin, can be used in the production of synthetic lubricants . These lubricants are used in various industries for reducing friction between moving parts.
Methods of Application
The specific methods of application would depend on the exact type of lubricant being produced. However, it typically involves the use of 2-Methyl-1-decene in the synthesis of polymers that are used in the formulation of the lubricants .
Results or Outcomes
The use of 2-Methyl-1-decene in lubricants can help improve the properties of these lubricants, such as their viscosity and temperature stability .
Application in Coatings
Field
Summary of the Application
2-Methyl-1-decene can be used in the production of certain types of coatings . These coatings can be used for various purposes, such as protecting surfaces from corrosion or enhancing the appearance of materials.
Methods of Application
The specific methods of application would depend on the exact type of coating being produced. However, it typically involves the use of 2-Methyl-1-decene in the synthesis of polymers that are used in the formulation of the coatings .
Results or Outcomes
The use of 2-Methyl-1-decene in coatings can help improve the properties of these coatings, such as their durability and resistance to various environmental factors .
Safety And Hazards
2-Methyl-1-decene is a flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation and is very toxic to aquatic life with long-lasting effects . It forms explosive mixtures with air at ambient temperatures . Safety measures include wearing personal protective equipment/face protection, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
2-methyldec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMACKQLXSEXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333806 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-decene | |
CAS RN |
13151-27-4 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

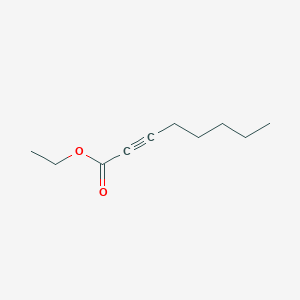
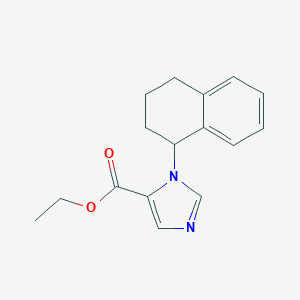
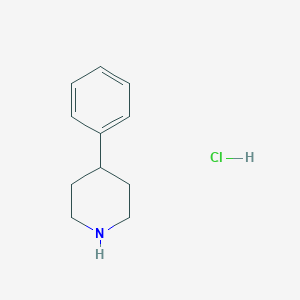
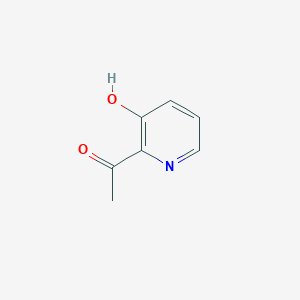
![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
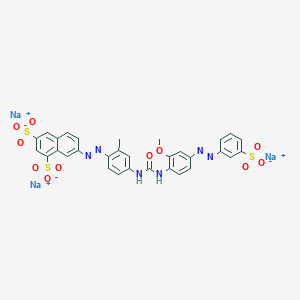
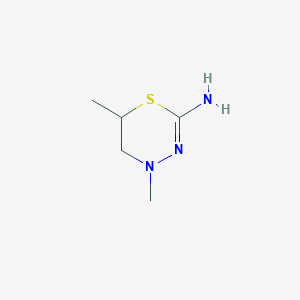
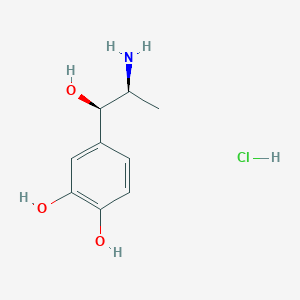
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
